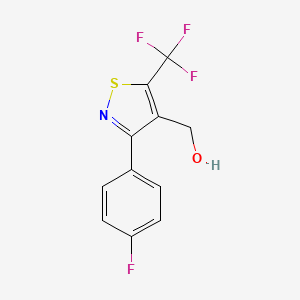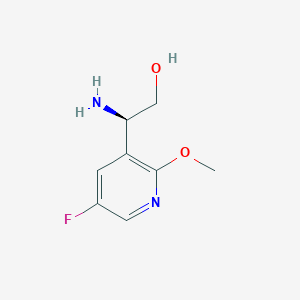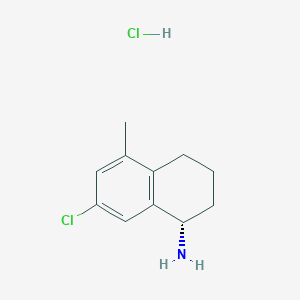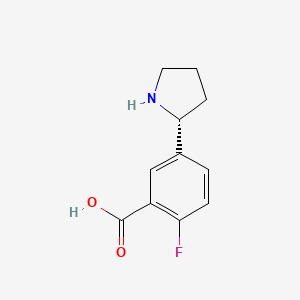
(R)-2-Fluoro-5-(pyrrolidin-2-YL)benzoicacidhcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is a compound that features a pyrrolidine ring, a fluorine atom, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorine atom and the benzoic acid moiety. One common method involves the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to yield pyridine N-oxides. Subsequent nucleophilic substitution reactions introduce the pyrrolidine ring and the fluorine atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and microreactor technology can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring and fluorine atom play crucial roles in its binding affinity and selectivity for these targets. The compound may act as an agonist or antagonist, modulating the activity of enzymes, receptors, or other proteins involved in biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle used widely in medicinal chemistry.
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidin-2,5-dione: Another pyrrolidine derivative with significant pharmaceutical applications.
Uniqueness
®-2-Fluoro-5-(pyrrolidin-2-YL)benzoic acid hydrochloride is unique due to the presence of the fluorine atom and the specific arrangement of the pyrrolidine ring and benzoic acid moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H12FNO2 |
|---|---|
Molecular Weight |
209.22 g/mol |
IUPAC Name |
2-fluoro-5-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H12FNO2/c12-9-4-3-7(6-8(9)11(14)15)10-2-1-5-13-10/h3-4,6,10,13H,1-2,5H2,(H,14,15)/t10-/m1/s1 |
InChI Key |
OJGADJBUAPZSGD-SNVBAGLBSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=C(C=C2)F)C(=O)O |
Canonical SMILES |
C1CC(NC1)C2=CC(=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



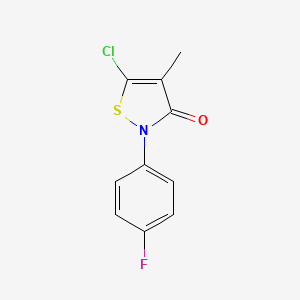

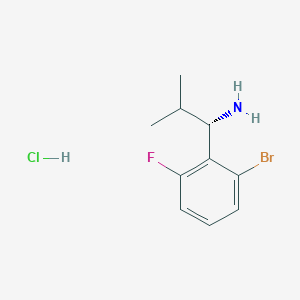
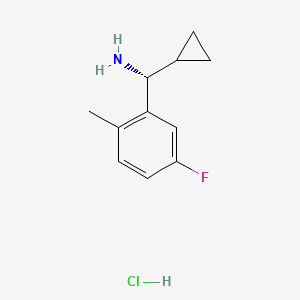
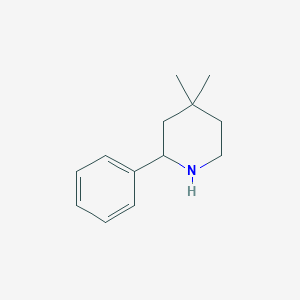

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)

